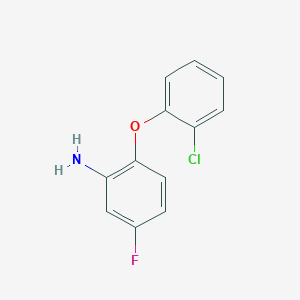

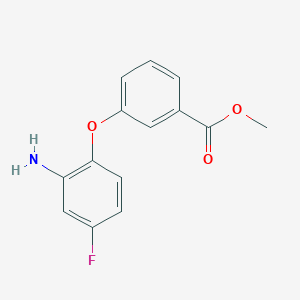

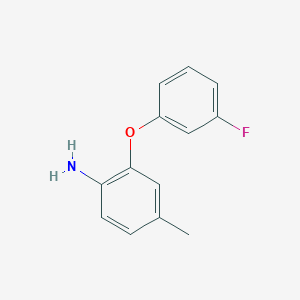

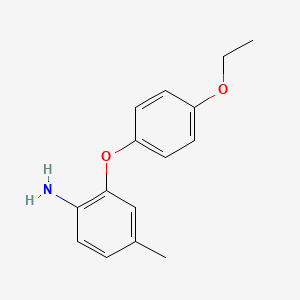

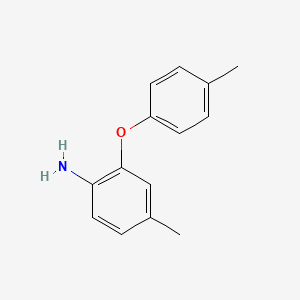

3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline (CIPMPA) is an organic compound that has been utilized in a variety of scientific research applications. It is a versatile compound that has been used in a number of biochemical and physiological studies. CIPMPA has been employed in synthetic organic chemistry, as well as in the study of the mechanism of action of various drugs and therapies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline, a compound with potential applications in scientific research, can be synthesized through various chemical processes. The synthesis often involves high-pressure hydrolysis and reduction reactions, followed by addition reactions with specific ethers to yield the final product. Such synthesis processes are noted for their high yields, good quality of the product, and minimal environmental pollution (Wen Zi-qiang, 2007). Another approach involves the condensation of specific benzene derivatives with nitrophenol in the presence of potassium carbonate, leading to high overall yields and robustness, making the process suitable for industrial production (Zhang Qingwen, 2011).

Adsorption Properties

The adsorption properties of chloro derivatives of aniline, including compounds similar to this compound, have been studied in depth. These compounds are commonly used in the production of dyes, pharmaceuticals, and agricultural agents. Halloysite, an efficient adsorbent, has been examined for its ability to adsorb toxic compounds like chloro derivatives of aniline from wastewater. Through inverse liquid chromatography, adsorption equations and constants have been determined, providing valuable insights into the removal of such toxic compounds from the environment (P. Słomkiewicz et al., 2017).

Catalytic Oxidation

Fe(3)O(4) magnetic nanoparticles have been successfully synthesized and used to remove phenol and aniline from aqueous solutions, showcasing their potential in the catalytic oxidation of phenolic and aniline compounds. These nanoparticles, combined with H(2)O(2), can completely remove phenol and aniline under specific conditions, with significant total organic carbon (TOC) abatement efficiency. The stability and reusability of these nanoparticles, along with their ability to eliminate substituted phenolic and aniline compounds, highlight their application in environmental remediation (Shengxiao Zhang et al., 2009).

Mesomorphic Properties

The effect of chloro and methyl substitutions on the mesomorphic properties of certain aniline derivatives has been investigated. Such studies provide insights into the relationship between molecular structure and the phase behavior of liquid crystals, which are crucial for applications in display technologies and other areas where the control of liquid crystalline properties is essential (H. Hasegawa et al., 1989).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-chloro-4-(2-methyl-5-propan-2-ylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c1-10(2)12-5-4-11(3)16(8-12)19-15-7-6-13(18)9-14(15)17/h4-10H,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVENXDYVJQBLCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801197931 |

Source

|

| Record name | 3-Chloro-4-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946729-73-3 |

Source

|

| Record name | 3-Chloro-4-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946729-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)